![molecular formula C11H15Br2N3O B13465416 N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide](/img/structure/B13465416.png)
N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a dibromopyridine moiety attached to a butyl chain, which is further linked to an acetamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters for the C–C bond cleavage . The reaction conditions are generally mild and metal-free, making the process environmentally friendly.
Industrial Production Methods
Industrial production of N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The dibromo groups in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound, potentially with hydroxyl or carbonyl groups.
Reduction: Reduced forms of the compound, possibly with hydrogenated pyridine rings.
Substitution: Substituted derivatives with new functional groups replacing the dibromo groups.
Applications De Recherche Scientifique
N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide involves its interaction with specific molecular targets and pathways. The dibromopyridine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The butyl chain and acetamide group may also contribute to the compound’s overall activity by influencing its solubility, stability, and binding affinity.
Comparaison Avec Des Composés Similaires
N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety but may have different substituents, leading to variations in their chemical and biological properties.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar brominated pyridine structure but differ in their overall framework and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H15Br2N3O |
|---|---|
Poids moléculaire |
365.06 g/mol |
Nom IUPAC |
N-[4-[(5,6-dibromopyridin-2-yl)amino]butyl]acetamide |
InChI |
InChI=1S/C11H15Br2N3O/c1-8(17)14-6-2-3-7-15-10-5-4-9(12)11(13)16-10/h4-5H,2-3,6-7H2,1H3,(H,14,17)(H,15,16) |
Clé InChI |
IPMAMUWJVHJEIK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCCCNC1=NC(=C(C=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


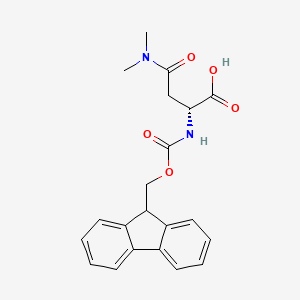
![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13465343.png)
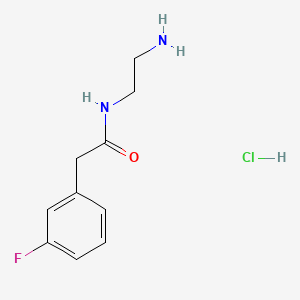
![tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate](/img/structure/B13465355.png)
![3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B13465357.png)
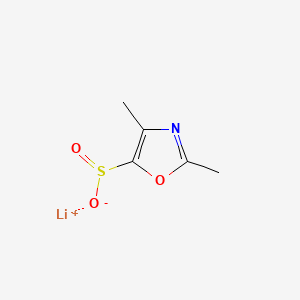
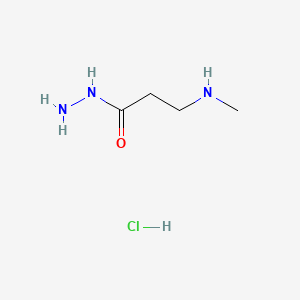
![7,7-Dimethyl-2-azaspiro[3.5]nonane](/img/structure/B13465369.png)
![Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate](/img/structure/B13465378.png)
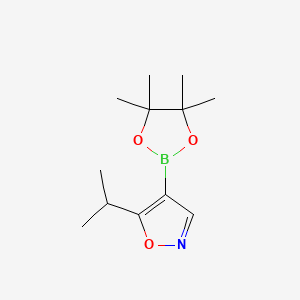

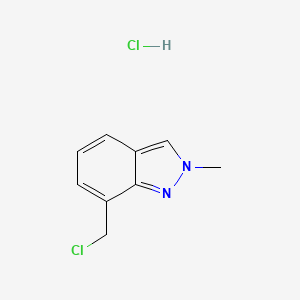

![4-(Boc-amino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl acetate](/img/structure/B13465412.png)
